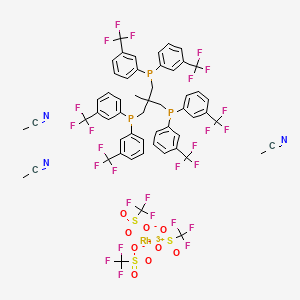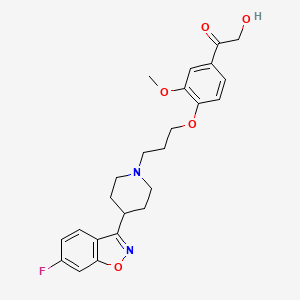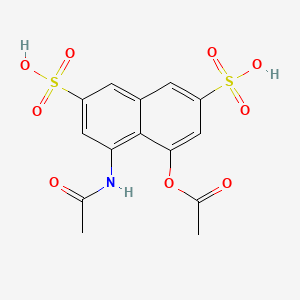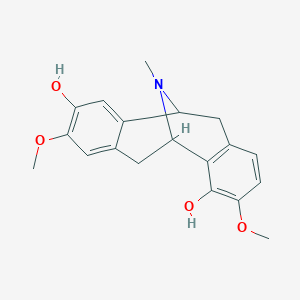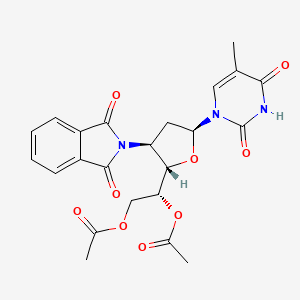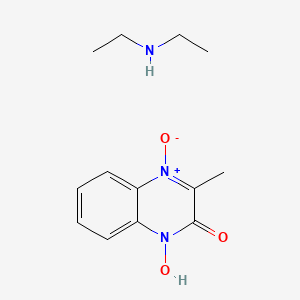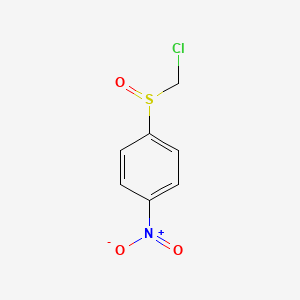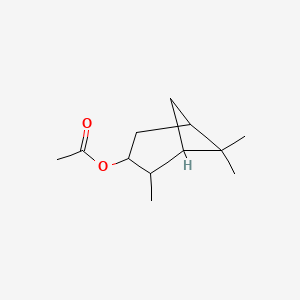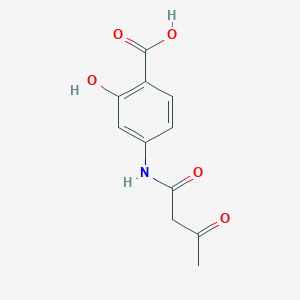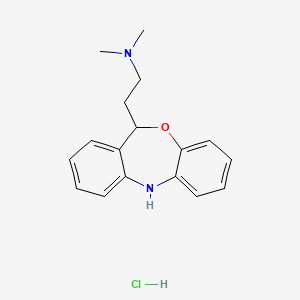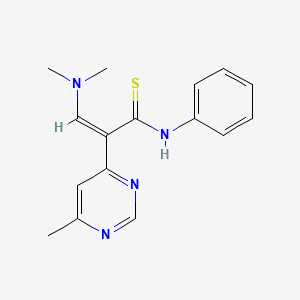
(+-)-Cyclobut-C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-Cyclobut-C is a chiral compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by its four-membered cyclobutane ring, which imparts significant strain and reactivity to the molecule. The presence of chirality adds another layer of complexity, making it a valuable subject for stereochemical studies and applications in asymmetric synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-Cyclobut-C typically involves the cyclization of suitable precursors under controlled conditions. One common method is the photochemical cyclization of 1,3-butadiene derivatives. This reaction is often carried out in the presence of a photosensitizer and under ultraviolet light to facilitate the formation of the cyclobutane ring.
Industrial Production Methods
Industrial production of (±)-Cyclobut-C may involve more scalable methods such as catalytic cyclization. This process can be optimized by using metal catalysts like palladium or nickel, which help in reducing the activation energy and increasing the yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-Cyclobut-C undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of cyclobutanone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclobutane.
Substitution: Nucleophilic substitution reactions are also possible, where halogenated derivatives of (±)-Cyclobut-C can be synthesized using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium iodide in acetone.
Major Products
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutane.
Substitution: Halogenated cyclobutane derivatives.
Applications De Recherche Scientifique
(±)-Cyclobut-C has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in studies of ring strain and reactivity.
Biology: Investigated for its potential as a bioactive compound in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (±)-Cyclobut-C involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the strain in the cyclobutane ring makes it highly reactive, facilitating various transformations. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: Another small-ring compound with significant ring strain but with a three-membered ring.
Cyclopentane: A five-membered ring compound with less strain compared to cyclobutane.
Cyclohexane: A six-membered ring compound that is often used as a reference for studying ring strain.
Uniqueness
(±)-Cyclobut-C is unique due to its four-membered ring structure, which imparts significant strain and reactivity. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for applications in asymmetric synthesis.
Propriétés
Numéro CAS |
130464-63-0 |
|---|---|
Formule moléculaire |
C10H15N3O3 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
4-amino-1-[2,3-bis(hydroxymethyl)cyclobutyl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O3/c11-9-1-2-13(10(16)12-9)8-3-6(4-14)7(8)5-15/h1-2,6-8,14-15H,3-5H2,(H2,11,12,16) |
Clé InChI |
YFKYBKVHTQUYEF-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C1N2C=CC(=NC2=O)N)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


